N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is a synthetic amino acid derivative that has gained attention in the fields of medicinal chemistry and peptide synthesis. The compound is characterized by the presence of a fluorine atom and a bromine atom, which can influence its biological activity and interactions. The N-Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino group during peptide synthesis, allowing for selective reactions at other functional sites.
This compound is typically synthesized in laboratory settings rather than being derived from natural sources. Its synthesis involves multiple steps that incorporate fluorine and bromine substituents into the phenylalanine structure, which is an essential amino acid.
N-Fmoc-3-bromo-2-fluoro-D-phenylalanine belongs to the class of halogenated amino acids. It is classified as a modified amino acid due to the presence of additional functional groups that alter its chemical properties compared to standard phenylalanine.
The synthesis of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine can be achieved through several methods, primarily involving the introduction of bromine and fluorine into the phenylalanine backbone. Common approaches include:
The synthetic route often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine.
The molecular formula for N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is C₁₅H₁₄BrFNO₂. The structure features:
The compound has distinct spectral characteristics that can be analyzed using various spectroscopic methods:
N-Fmoc-3-bromo-2-fluoro-D-phenylalanine participates in several chemical reactions typical for amino acids:
The reactivity of this compound is influenced by both its halogen substituents and the protective Fmoc group, which can stabilize or destabilize certain reaction pathways depending on the reaction conditions applied.
The mechanism by which N-Fmoc-3-bromo-2-fluoro-D-phenylalanine exerts its effects in biological systems often relates to its incorporation into peptides that interact with biological targets such as receptors or enzymes. The presence of halogens can enhance binding affinity or alter pharmacokinetic properties.
Research indicates that halogenated amino acids can exhibit unique biological activities due to their altered electronic properties, potentially leading to increased potency or selectivity in therapeutic applications.
N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is typically a solid at room temperature with specific melting points that depend on purity. Its solubility profile varies with solvents; it is generally soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Key chemical properties include:
Relevant analyses should include assessments of stability under various pH conditions and temperatures to understand its behavior during storage and use in synthetic applications.
N-Fmoc-3-bromo-2-fluoro-D-phenylalanine has several applications in scientific research:
The stereocontrolled construction of D-configured halogenated phenylalanines demands precision in chiral induction. For N-Fmoc-3-bromo-2-fluoro-D-phenylalanine (CAS# 2002450-12-4), two primary strategies dominate: (1) Chiral Auxiliary-Mediated Alkylation: Schöllkopf’s bis-lactim ether (e.g., (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) enables asymmetric alkylation. Fluorinated benzyl bromides (3-bromo-2-fluorobenzyl bromide) react with the lithiated auxiliary, yielding enantiopure intermediates. Subsequent hydrolysis releases the D-amino acid scaffold with >98% ee [7]. (2) Transition Metal-Catalyzed Cross-Coupling: Pd(0)/SPhos-catalyzed Negishi coupling between organozinc iodides (derived from D-iodoalanine derivatives) and 1-bromo-2-fluoro-3-iodobenzene achieves C–C bond formation with stereoretention. This method offers superior regioselectivity for adjacent halogen placement [8].
Table 1: Stereoselective Methods for Halogenated D-Phenylalanines
Method | Chiral Control | Typical Yield | Stereoselectivity |
---|---|---|---|
Schöllkopf Alkylation | Chiral Auxiliary (Bis-lactim Ether) | 70–80% | >98% ee (D-series) |
Negishi Cross-Coupling | Pd(0)/SPhos with D-Iodoalanine Precursor | 75–85% | Stereoretentive |
Enzymatic Resolution | Subtilisin Carlsberg on DL-Mixtures | 40–50% (theoretical) | >99% ee (L/D separable) |
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile, acid-stable protecting moiety critical for SPPS. For 3-bromo-2-fluoro-D-phenylalanine, Fmoc introduction occurs at the N-terminus before halogenation to prevent aryl ring side reactions. Key steps include: (1) Carbamate Formation: Reacting 3-bromo-2-fluoro-D-phenylalanine with Fmoc-OSu (succinimidyl carbonate) in dioxane/aqueous Na₂CO₃ yields the N-protected derivative quantitatively . (2) SPPS Integration: The Fmoc group’s orthogonality enables iterative deprotection with 20% piperidine/DMF without disturbing acid-labile bromo/fluoro substituents or the carboxylic acid functionality. This compatibility is evidenced by the canonical SMILES string (OC(=O)C@@HNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21) [1] [6].
The positional relationship between bromo (C3) and fluoro (C2) groups dictates electronic and steric behavior. Synthetic routes to isomers (3-bromo-2-fluoro vs. 5-bromo-2-fluoro vs. 3-bromo-4-fluoro) require precise ortho/meta-directing strategies: (1) Directed Ortho-Lithiation: m-Fluoro-DL-phenylalanine (456-88-2) [7] undergoes selective bromination at C3 ortho to fluorine using Br₂/Fe catalysis, leveraging fluorine’s directing effect. Resolution then yields the D-isomer. (2) Halogen Exchange: Pd-catalyzed fluorination of 3-bromo-2-iodophenylalanine precursors with AgF or KF installs fluorine at electron-deficient C2 positions [4] [6]. The 3-bromo-2-fluoro pattern enhances electrophilicity for downstream cross-coupling while fluorine’s steric compactness minimizes backbone distortion.
Table 2: Electronic and Steric Properties of Bromo/Fluoro Regioisomers
Isomer | σₚ (Fluoro) | Steric A-value (Br/F combo) | Cross-Coupling Reactivity |
---|---|---|---|
3-Bromo-2-fluoro (Target) | +0.34 (ortho) | ~2.5 kcal/mol | High (Br trans to F) |
5-Bromo-2-fluoro (CAS# 1997394-38-3) | +0.06 (meta) | ~1.8 kcal/mol | Moderate |
3-Bromo-4-fluoro (CAS# 1998625-78-7) | +0.15 (para) | ~2.0 kcal/mol | Moderate (F deactivation) |
3-Bromo-5-fluoro (CAS# 1998690-04-2) | +0.06 (meta) | ~1.8 kcal/mol | Moderate |
Bromo/fluoro dual functionality enables site-selective derivatization via transition metal catalysis: (1) Bromine-Specific Activation: The C–Br bond in N-Fmoc-3-bromo-2-fluoro-D-phenylalanine undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄/Na₂CO₃), while C–F remains inert. This chemoselectivity arises from Br’s lower bond dissociation energy (ca. 65 kcal/mol vs. F’s 116 kcal/mol) [4] [8]. (2) Sequential Functionalization: Initial Sonogashira coupling at bromine (CuI/Pd(PPh₃)₂Cl₂) followed by fluorination at C2 via Balz-Schiemann yields alkynyl-fluoro hybrids. The InChI key (DVFUYONVXYLOHW-OAQYLSRUSA-N) confirms stereochemical retention during such transformations [1] [5].
Multi-step synthesis necessitates protecting groups that withstand diverse reaction conditions: (1) Carboxyl Protection: tert-butyl esters (cleaved with TFA) or allyl esters (Pd(0)-catalyzed deprotection) shield the carboxylic acid during Fmoc installation or halogenation. (2) Side-Chain Orthogonality: For peptides containing nucleophilic residues (e.g., Lys, Cys), the Fmoc group’s base sensitivity necessitates acid-labile protections (e.g., tert-butoxycarbonyl, Boc) or reductive removals (ivDde) for lysine. The Fmoc deprotection kinetics (t₁/₂ < 30 s in piperidine/DMF) ensure minimal side reactions with bromo/fluoro arenes [6].
Table 3: Orthogonal Protection Schemes for Halogenated Phenylalanine Synthesis
Functional Group | Protecting Group | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
α-Amino | Fmoc | 20% Piperidine/DMF, 5 min | Base-labile; preserves halogens |
Carboxyl | tert-Butyl Ester | 95% TFA/DCM, 1 h | Acid-stable Fmoc |
Carboxyl | Allyl Ester | Pd(PPh₃)₄/Morpholine, 2 h | Neutral; Fmoc/base compatible |
Lysine Side-Chain | Boc | 50% TFA/DCM, 30 min | Orthogonal to Fmoc |
Lysine Side-Chain | ivDde | 2% Hydrazine/DMF, 5×2 min | Chemoselective; Fmoc stable |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0